molecular formula C12H10N2O2 B11888292 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile

Cat. No.: B11888292
M. Wt: 214.22 g/mol
InChI Key: QFLTXDSBFLDJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol It is characterized by a quinoline core structure substituted with hydroxy, methoxy, methyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-4-methoxybenzonitrile, the compound can be synthesized through a series of reactions involving methylation, nitration, and subsequent cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

    Oxidation: Formation of 4-oxo-7-methoxy-6-methylquinoline-3-carbonitrile.

    Reduction: Formation of 4-hydroxy-7-methoxy-6-methylquinoline-3-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

7-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-7-3-9-10(4-11(7)16-2)14-6-8(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15)

InChI Key

QFLTXDSBFLDJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)NC=C(C2=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.